1,4-Naphthalenedione, 5-chloro-
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Overview
Description
5-chloronaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 5th position of the naphthalene ring, which significantly influences its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloronaphthalene-1,4-dione typically involves the chlorination of 1,4-naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with chlorine gas in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 5-chloronaphthalene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield of the product. The purification process may involve multiple steps, including distillation and crystallization, to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as amines, thiols, and alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Scientific Research Applications
5-chloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The biological activity of 5-chloronaphthalene-1,4-dione is primarily due to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This compound can interact with cellular components, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-naphthoquinone: The parent compound, known for its broad range of biological activities.
2-chloronaphthalene-1,4-dione: Another chlorinated derivative with similar properties.
5,8-dihydroxy-1,4-naphthoquinone: Known for its potent biological activities
Uniqueness
5-chloronaphthalene-1,4-dione is unique due to the specific positioning of the chlorine atom, which influences its reactivity and biological activity. This compound has shown promising results in various biological assays, making it a valuable candidate for further research and development .
Properties
CAS No. |
40242-15-7 |
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Molecular Formula |
C10H5ClO2 |
Molecular Weight |
192.60 g/mol |
IUPAC Name |
5-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5ClO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H |
InChI Key |
SJYAKSBYGSZNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)Cl |
Origin of Product |
United States |
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